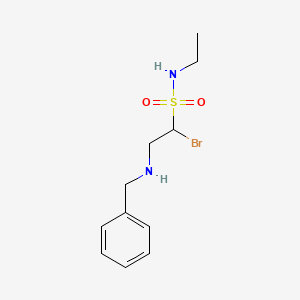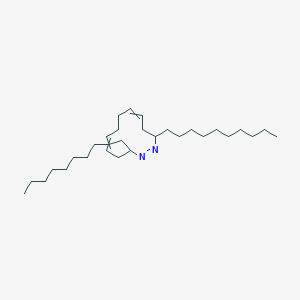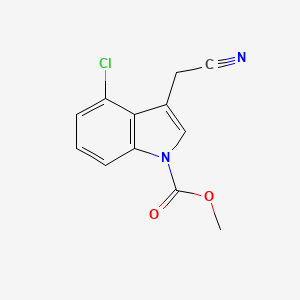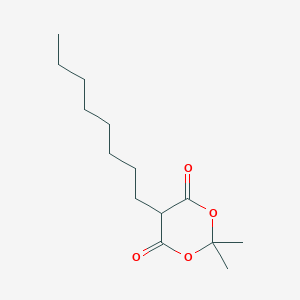
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is known for its unique structure and properties, making it a valuable substance in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields the desired compound with high efficiency when acetic anhydride is added slowly to a mixture of acetone, malonic acid, and an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The controlled addition of reagents and the use of catalytic sulfuric acid ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is widely used in scientific research due to its unique properties:
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anionic form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen. This resonance-stabilized anion is highly reactive and can participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.
Barbituric Acid: Shares some properties but differs in its tautomeric forms.
Dimethyl Malonate: Closely related but significantly less acidic.
Uniqueness
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is unique due to its high acidity and resonance stabilization, making it more reactive and versatile in chemical synthesis compared to similar compounds .
Propiedades
Número CAS |
89332-95-6 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-octyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H24O4/c1-4-5-6-7-8-9-10-11-12(15)17-14(2,3)18-13(11)16/h11H,4-10H2,1-3H3 |
Clave InChI |
BNYAIHNXOHWKKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(=O)OC(OC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)


![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)

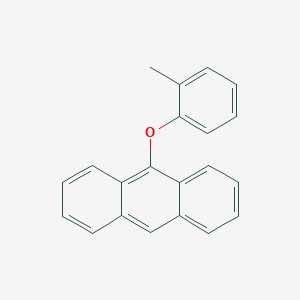


silane](/img/structure/B14389370.png)
